N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group and a methyl-nitrophenyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion of the nitro group to an amino group, resulting in the formation of N1-(3-methoxybenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(3-methoxybenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide: A reduced form of the compound with an amino group instead of a nitro group.
N1-(3-methoxybenzyl)-N2-(2-methyl-4-chlorophenyl)oxalamide: A derivative with a chloro group instead of a nitro group.
Uniqueness
N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-8-13(20(23)24)6-7-15(11)19-17(22)16(21)18-10-12-4-3-5-14(9-12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWHUVWSJONWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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